molecular formula C13H21NO B5157688 2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol

Cat. No.: B5157688
M. Wt: 207.31 g/mol
InChI Key: SVGVOQWEUWSJNS-UHFFFAOYSA-N
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Description

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol is a complex organic compound with a unique structure that includes a pyridine ring substituted with prop-2-enyl groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of prop-2-enyl groups through allylation reactions. The final step involves the addition of the ethanol moiety.

    Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Allyl bromide, potassium carbonate, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2,6-bis(prop-2-enyl)phenoxy]methyl]oxirane
  • 2,5-furandicarboxylic acid-based bis(cyclic carbonate)
  • ethyl 2-[bis(prop-2-enyl)amino]acetate

Uniqueness

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol is unique due to its specific structure, which includes a pyridine ring with prop-2-enyl groups and an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-6-12-8-5-9-13(7-4-2)14(12)10-11-15/h3-5,8,12-13,15H,1-2,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVOQWEUWSJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1CCO)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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